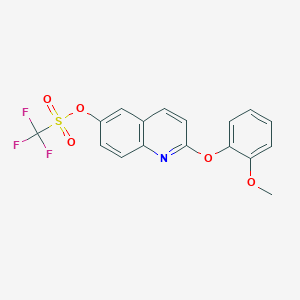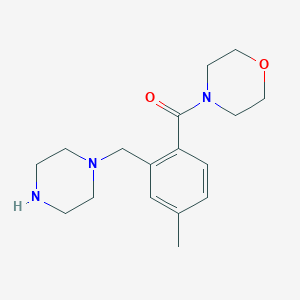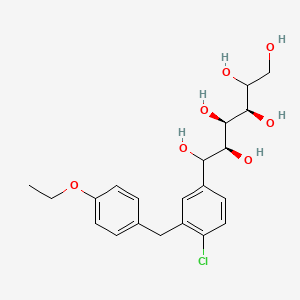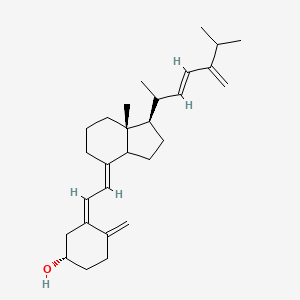
24-Methylene Vitamin D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
24-Methylene Vitamin D2 is a derivative of ergocalciferol (Vitamin D2), which is produced by plants and fungi in response to ultraviolet irradiation. This compound is characterized by the presence of a methyl group at the 24th carbon atom and a double bond between the 22nd and 23rd carbon atoms . Vitamin D2 and its derivatives play crucial roles in calcium and phosphorus metabolism, which are essential for bone health and various biological functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylene Vitamin D2 typically involves the ultraviolet irradiation of ergosterol, a sterol precursor widely distributed in plants, yeasts, and some animals . The process includes the following steps:
Ultraviolet Irradiation: Ergosterol is exposed to ultraviolet light, leading to the formation of pre-vitamin D2.
Thermal Isomerization: The pre-vitamin D2 undergoes thermal isomerization to form ergocalciferol (Vitamin D2).
Chemical Modification:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-intensity ultraviolet lamps and controlled reaction conditions to ensure the efficient conversion of ergosterol to the desired product .
化学反应分析
Types of Reactions: 24-Methylene Vitamin D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .
科学研究应用
24-Methylene Vitamin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other vitamin D analogs and derivatives.
Biology: Studied for its role in calcium and phosphorus metabolism and its effects on bone health.
Medicine: Investigated for its potential therapeutic applications in treating vitamin D deficiency and related disorders.
Industry: Utilized in the fortification of foods and dietary supplements to enhance their vitamin D content
作用机制
The mechanism of action of 24-Methylene Vitamin D2 involves its conversion to the active form, 1,25-dihydroxyvitamin D2, through hydroxylation in the liver and kidneys . The active form binds to the vitamin D receptor (VDR), a transcription factor that regulates the expression of genes involved in calcium and phosphorus metabolism . This binding leads to the modulation of various physiological processes, including bone mineralization, immune function, and cell proliferation .
相似化合物的比较
Vitamin D2 (Ergocalciferol): The parent compound of 24-Methylene Vitamin D2, produced by plants and fungi.
Vitamin D3 (Cholecalciferol): Produced by animals and humans in response to ultraviolet irradiation of 7-dehydrocholesterol.
1,25-Dihydroxyvitamin D2: The active form of Vitamin D2, involved in calcium and phosphorus metabolism.
Uniqueness: this compound is unique due to the presence of a methyl group at the 24th carbon atom and a double bond between the 22nd and 23rd carbon atoms . These structural differences affect its metabolism and biological activity, making it distinct from other vitamin D analogs .
属性
分子式 |
C28H42O |
|---|---|
分子量 |
394.6 g/mol |
IUPAC 名称 |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(E)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H42O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19,22,25-27,29H,3-4,7-8,11,14-18H2,1-2,5-6H3/b10-9+,23-12+,24-13-/t22?,25-,26+,27?,28+/m0/s1 |
InChI 键 |
FARYKFGOJOTADM-FWLDHIKKSA-N |
手性 SMILES |
CC(C)C(=C)/C=C/C(C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
规范 SMILES |
CC(C)C(=C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


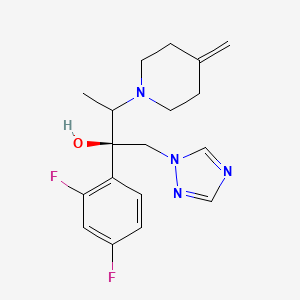
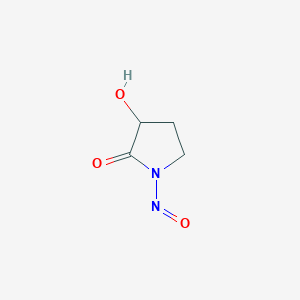
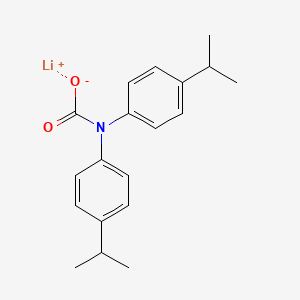

![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)

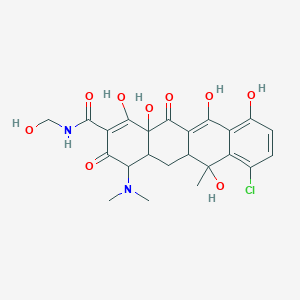


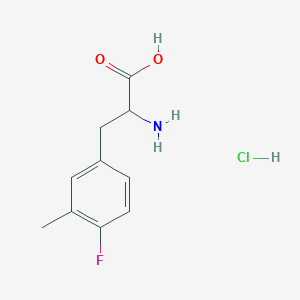
![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
